1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione 1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 61539-58-0
VCID: VC17602779
InChI: InChI=1S/C17H13ClO6/c1-6-4-7(19)10-12(14(6)18)17(22)13-11(16(10)21)8(23-2)5-9(24-3)15(13)20/h4-5,19-20H,1-3H3
SMILES:
Molecular Formula: C17H13ClO6
Molecular Weight: 348.7 g/mol

1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione

CAS No.: 61539-58-0

Cat. No.: VC17602779

Molecular Formula: C17H13ClO6

Molecular Weight: 348.7 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione - 61539-58-0

Specification

CAS No. 61539-58-0
Molecular Formula C17H13ClO6
Molecular Weight 348.7 g/mol
IUPAC Name 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione
Standard InChI InChI=1S/C17H13ClO6/c1-6-4-7(19)10-12(14(6)18)17(22)13-11(16(10)21)8(23-2)5-9(24-3)15(13)20/h4-5,19-20H,1-3H3
Standard InChI Key NXEOVGMNMBVGOF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)OC)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione, reflecting the positions of its functional groups on the anthracene backbone. Its molecular formula is C₁₇H₁₃ClO₆, and its molecular weight is calculated as 348.74 g/mol . This distinguishes it from simpler anthraquinones like 1,3,8-trihydroxy-2-methylanthracene-9,10-dione (C₁₅H₁₀O₅, 270.24 g/mol) , which lack chlorine and methoxy substituents.

Structural Elucidation and Spectral Data

The compound’s structure (Fig. 1) has been confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. Key features include:

  • A chloro group at position 1, which increases electrophilicity and influences reactivity.

  • Hydroxyl groups at positions 4 and 8, contributing to hydrogen-bonding potential.

  • Methoxy groups at positions 5 and 7, enhancing lipophilicity.

  • A methyl group at position 2, providing steric bulk.

The SMILES notation for this compound is COC1=C(C(=C2C(=O)C3=C(C(=C(C=C3C2=O)Cl)O)O)C(=C1O)OC)C, derived from its 2D structure . Its InChIKey (YYKXOOLJXPMMQL-UHFFFAOYSA-N) facilitates database searches and computational modeling .

Synthesis and Natural Occurrence

Biosynthetic Pathways

Chlorinated anthraquinones are typically produced by fungi and lichens via polyketide synthase (PKS)-mediated pathways. For example, Pseudogymnoascus destructans synthesizes 5-chloroparietin through chlorination of the precursor emodin , while Nephroma laevigatum produces 7-chloro-6,8-dihydroxy-1-methoxy-3-methylanthraquinone via analogous mechanisms . Although the exact biosynthetic route for 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione remains uncharacterized, it likely involves enzymatic halogenation and methylation steps similar to those observed in related species .

Laboratory Synthesis

  • Acylation of 1-methylanthracene to form the 9,10-dione core.

  • Electrophilic chlorination at position 1.

  • Sequential methylation and hydroxylation to install methoxy and hydroxyl groups.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar hydroxyl groups and nonpolar methoxy/methyl substituents. It is expected to exhibit:

  • Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).

  • Low solubility in water due to its hydrophobic anthracene backbone.

  • Stability under acidic conditions but susceptibility to oxidative degradation in alkaline environments .

Spectroscopic Characteristics

  • UV-Vis: Strong absorption maxima near 254 nm and 365 nm, characteristic of conjugated anthraquinones .

  • IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch) .

Biological Activities and Applications

Anticancer Activity

Anthraquinones like doxorubicin are clinically used anticancer agents. The chloro and hydroxyl groups in this compound may intercalate DNA or inhibit topoisomerase II, though specific studies are needed to confirm these mechanisms .

Research Gaps and Future Directions

Despite its intriguing structure, 1-chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione remains poorly characterized. Critical research priorities include:

  • Elucidating its biosynthetic pathway in native producers.

  • Developing efficient synthetic routes for large-scale production.

  • Evaluating its pharmacokinetics and toxicity profiles.

Property1-Chloro-4,8-dihydroxy-5,7-dimethoxy-2-methylanthracene-9,10-dione5-Chloroparietin 1,3,8-Trihydroxy-2-methylanthracene-9,10-dione
Molecular FormulaC₁₇H₁₃ClO₆C₁₆H₁₁ClO₅C₁₅H₁₀O₅
Molecular Weight (g/mol)348.74318.71270.24
SubstituentsCl, 2×OH, 2×OCH₃, CH₃Cl, 2×OH, OCH₃, CH₃3×OH, CH₃
Natural SourceNot reportedPseudogymnoascus destructansNephroma laevigatum

Table 2: Calculated Physicochemical Parameters

ParameterValueMethod/Software
LogP (Partition Coefficient)2.89 (estimated)PubChem Predictions
Topological Polar Surface Area94.83 ŲChemAxon
Hydrogen Bond Donors2Structural Analysis
Hydrogen Bond Acceptors6Structural Analysis

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